molecular formula C10H18O3 B047897 Methyl 9-oxononanoate CAS No. 1931-63-1

Methyl 9-oxononanoate

Cat. No. B047897
CAS RN: 1931-63-1
M. Wt: 186.25 g/mol
InChI Key: JMLYDLZRFNYHHO-UHFFFAOYSA-N
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Patent
US06605741B2

Procedure details

To a solution of the crude product (4.71 g) in THF (50 ml) was dropwise added a solution of lithium aluminum hydrate tri-tert-butoxide (6.1 g) in THF (50 ml) and then stirred for 1.5 hours at room temperature. The reaction mixture which volume was reduced to about 50 ml by partial evaporation of the solvent under reduced pressure, was poured into 1N hydrochloric acid (200 ml) and then extracted with ethyl acetate. The organic layer was washed with water and saturated brine successively, and then dried over magnesium sulfate anhydride. The solvent was evaporated under reduced pressure to give methyl 9-oxononanate (3.33 g 89.3%).
[Compound]
Name
crude product
Quantity
4.71 g
Type
reactant
Reaction Step One
Name
lithium aluminum hydrate tri-tert-butoxide
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
89.3%

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:5])([O-:4])C.C[C:7]([CH3:10])([O-])[CH3:8].C[C:12](C)([O-:14])C.O.[Al+3].[Li+].[CH2:19]1[CH2:23][O:22][CH2:21][CH2:20]1>>[O:22]=[CH:23][CH2:19][CH2:20][CH2:21][CH2:8][CH2:7][CH2:10][CH2:5][C:2]([O:14][CH3:12])=[O:4] |f:0.1.2.3.4.5|

Inputs

Step One
Name
crude product
Quantity
4.71 g
Type
reactant
Smiles
Name
lithium aluminum hydrate tri-tert-butoxide
Quantity
6.1 g
Type
reactant
Smiles
CC(C)([O-])C.CC(C)([O-])C.CC(C)([O-])C.O.[Al+3].[Li+]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture which volume was reduced to about 50 ml by partial evaporation of the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
was poured into 1N hydrochloric acid (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate anhydride
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=CCCCCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.